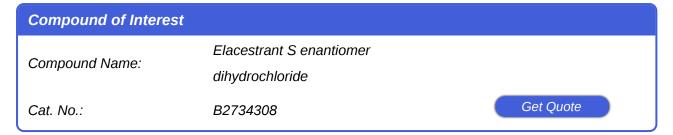


A Comparative Guide to the Molecular Docking of Elacestrant Enantiomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of Elacestrant, a selective estrogen receptor degrader (SERD), based on their interaction with the estrogen receptor alpha (ER α). The information is supported by experimental data and detailed in silico methodologies.

Elacestrant is a critical therapeutic agent in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Its efficacy is rooted in its ability to bind to and degrade the estrogen receptor, thereby halting the signaling pathways that drive tumor growth.[3][4] Elacestrant is a chiral molecule, and its therapeutic activity is primarily attributed to a single enantiomer.

Enantiomer Comparison

The biological activity of Elacestrant is stereospecific, with the R-enantiomer being the pharmacologically active form. The S-enantiomer, in contrast, exhibits significantly lower activity.[5][6] This difference in activity is a direct consequence of their differential binding affinity and interaction with the ligand-binding domain of ERα.



Feature	(R)-Elacestrant (Active Enantiomer)	(S)-Elacestrant (Low-Activity Enantiomer)	Reference
Synonym	Elacestrant, RAD1901	RAD1901 S- enantiomer	[5][6]
ERα Binding Affinity (IC50)	48 nM	Significantly higher (low activity)	[5][6]
ERβ Binding Affinity (IC50)	870 nM	Not reported, expected to be low	[5]
Primary Mechanism of Action	Binds to ERα, induces a conformational change leading to proteasomal degradation of the receptor.	Weakly binds to ERα, does not effectively induce receptor degradation.	[3][4]
Expected Docking Score/Binding Energy	High negative value (strong, favorable binding)	Lower negative or positive value (weak, unfavorable binding)	Inferred from activity data

Experimental Protocols: Molecular Docking of Elacestrant Enantiomers with ERα

This section details a typical in silico protocol for conducting a comparative molecular docking study of Elacestrant enantiomers against the human estrogen receptor alpha ($ER\alpha$).

1. Protein Preparation:

- PDB Structure Selection: The crystal structure of the human estrogen receptor alpha ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common choice is the structure complexed with 4-hydroxytamoxifen (PDB ID: 3ERT), which represents the antagonist conformation.[7][8][9][10]
- Structure Preparation: The downloaded PDB file is prepared by:



- Removing water molecules and any co-crystallized ligands.
- Adding polar hydrogen atoms.[9]
- Assigning atomic charges (e.g., Kollman charges).
- Repairing any missing atoms or residues using tools like Modeller.[9]

2. Ligand Preparation:

- 3D Structure Generation: Three-dimensional structures of both (R)-Elacestrant and (S)-Elacestrant are generated. This can be done using chemical drawing software and then optimizing the geometry using a suitable force field (e.g., MMFF94).
- Charge and Torsion Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

 [7]

3. Molecular Docking:

- Software: A variety of molecular docking software can be used, such as AutoDock, Glide, or Surflex.[7][8]
- Grid Box Definition: A grid box is defined around the active site of ERα. The center of the grid is typically set to the geometric center of the co-crystallized ligand (e.g., 4-hydroxytamoxifen in 3ERT) to ensure the docking search is focused on the relevant binding pocket.[7][8] The dimensions of the grid box are set to be large enough to accommodate the ligands.
- Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore various conformations and orientations of the ligands within the active site.
- Scoring Function: The binding poses are evaluated and ranked using a scoring function that
 estimates the binding free energy. The pose with the lowest (most negative) binding energy
 is considered the most favorable.

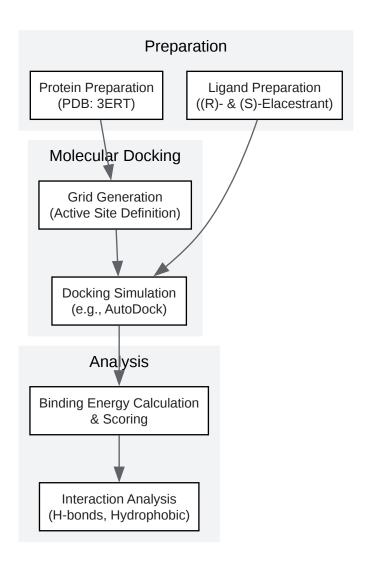
4. Analysis of Results:



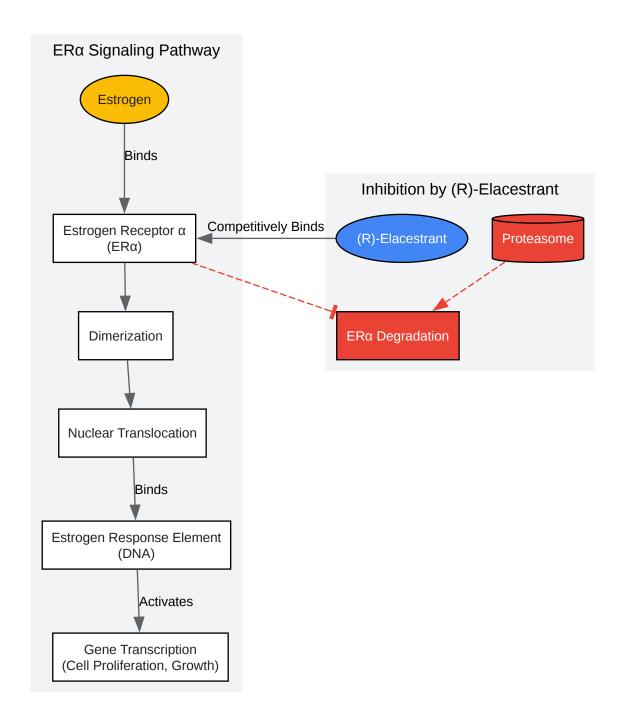
- Binding Energy Comparison: The binding energies of the best-docked poses for the (R) and (S) enantiomers are compared. A more negative binding energy indicates a more stable protein-ligand complex.
- Interaction Analysis: The binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the ERα active site. This analysis helps to explain the molecular basis for the observed differences in binding affinity and activity.

Visualizations Experimental Workflow









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